N-(2,4-dichlorophenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC16356567
Molecular Formula: C19H18Cl2N2O2
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18Cl2N2O2 |
|---|---|
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H18Cl2N2O2/c1-12-2-4-13(5-3-12)10-23-11-14(8-18(23)24)19(25)22-17-7-6-15(20)9-16(17)21/h2-7,9,14H,8,10-11H2,1H3,(H,22,25) |
| Standard InChI Key | PFEBNCSOGSZJJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural Characterization and Physicochemical Properties
The molecular formula of N-(2,4-dichlorophenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is C₂₀H₁₈Cl₂N₂O₂, with a molecular weight of 389.27 g/mol. Key structural features include:
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5-Oxopyrrolidine core: A five-membered lactam ring conferring rigidity and hydrogen-bonding potential .
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4-Methylbenzyl substituent: Enhances lipophilicity and may influence membrane permeability .
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2,4-Dichlorophenylcarboxamide group: A halogen-rich aromatic system linked via an amide bond, often associated with antimicrobial activity .
Table 1: Hypothesized Physicochemical Properties
The compound’s stereochemistry remains undefined in current literature, though synthetic routes for similar pyrrolidine derivatives often yield racemic mixtures unless chiral catalysts are employed .
Synthetic Pathways and Optimization
While no direct synthesis of this compound is documented, its preparation can be inferred from methods used for analogous pyrrolidine carboxamides . A plausible route involves:
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Formation of the 5-oxopyrrolidine core: Cyclization of γ-amino acids or condensation of aminophenols with dicarbonyl compounds .
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N-Alkylation with 4-methylbenzyl chloride: Introduces the 4-methylbenzyl group at position 1 under basic conditions .
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Carboxamide coupling: Reaction of the pyrrolidine-3-carboxylic acid intermediate with 2,4-dichloroaniline using coupling agents like HBTU or EDCI .
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Itaconic acid + 2-aminophenol, HCl, Δ | 65–75 | |
| 2 | 4-Methylbenzyl chloride, K₂CO₃, DMF, rt | 80–90 | |
| 3 | 2,4-Dichloroaniline, HBTU, DIEA, DCM | 70–85 |
Challenges include regioselectivity during N-alkylation and minimizing racemization during amide bond formation. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .
Biological Activity and Mechanistic Insights
Though direct efficacy data for this compound is unavailable, structurally related pyrrolidine carboxamides exhibit:
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Antimicrobial activity: Against Gram-positive pathogens (e.g., Staphylococcus aureus) with MIC values of 0.39–3.67 µg/mL .
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Antitubercular effects: Inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ values as low as 0.39 µM .
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Fungal inhibition: Activity against Candida auris and Aspergillus fumigatus .
The 2,4-dichlorophenyl group likely enhances target binding via hydrophobic interactions and halogen bonding, while the 4-methylbenzyl substituent may improve pharmacokinetic properties .
Table 3: Comparative Activity of Analogous Compounds
Future Directions and Recommendations
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Synthesis and characterization: Prioritize chiral resolution to isolate enantiomers and assess stereospecific activity.
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In vitro screening: Evaluate antimicrobial, antitubercular, and antifungal activity using CLSI guidelines .
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ADMET profiling: Assess solubility, metabolic stability, and cytochrome P450 interactions.
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Structural optimization: Explore substituents at the 4-methylbenzyl position to enhance potency and reduce toxicity.
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